Cyclopentadecane
Overview
Description
Cyclopentadecane is a chemical compound with the molecular formula C15H30 . It has an average mass of 210.399 Da and a monoisotopic mass of 210.234756 Da . It is also known by other names such as Cyclopentadecan in German, Cyclopentadécane in French .
Synthesis Analysis
Cyclopentadecane can be synthesized from cyclopentadecanone . A 50 ml stainless-steel reactor is charged with cyclopentadecanone, Ni/SiO2-Al2O3, NbOPO4, and hexane. The reactor is sealed and pressurized with 300 psi H2, flushing three times. The vessel is then placed in a preheated aluminum block at 180 .
Molecular Structure Analysis
The IUPAC Standard InChI for Cyclopentadecane is InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 . The structure of Cyclopentadecane can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
Cyclopentadecane has a density of 0.8±0.1 g/cm3, a boiling point of 300.1±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±0.8 kJ/mol and a flash point of 124.9±12.3 °C . The index of refraction is 1.433 .
Scientific Research Applications
Synthetic Chemistry
Cyclopentadecane and its derivatives, particularly cyclopentadiene, play a pivotal role in synthetic chemistry. Functionalized cyclopentadienes are extensively used in (chiral) catalysis and as ligands in organometallic complexes, potentially for diagnostic and therapeutic applications (Frei, 2019).
Fragrance Industry
Cyclopentadecane-1,5-dione derivatives, known for their musk fragrance, are synthesized using methods involving oxiranylmethyl fragmentation. This process has been refined to produce high yields of these compounds, which are significant in the fragrance industry (Gray & Dreiding, 1977).
Pharmaceutical Applications
Cyclopentadiene derivatives have found applications in the pharmaceutical sector. They are used in various drug formulations to enhance aqueous solubility, increase drug permeability, and improve bioavailability. Their role in forming inclusion complexes with hydrophobic drugs is particularly noteworthy (Jansook, Ogawa, & Loftsson, 2018).
Antibiotic Discovery
New cyclopentadecane antibiotics, mangromicins A and B, exhibit antitrypanosomal activity. Derived from the culture broth of Lechevalieria aerocolonigenes, these compounds show promise in treating trypanosomal infections (Nakashima et al., 2013).
Catalysis
Chiral derivatives of cyclopentadienyl ligands have shown enormous potential in asymmetric catalysis. Their use in catalytic enantioselective reactions represents a significant development in this field (Newton, Kossler, & Cramer, 2016).
Combustion Chemistry
The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Its role in the growth of poly-aromatic hydrocarbons (PAHs) and its oxidation chemistry relevant to combustion applications are significant areas of research (Robinson & Lindstedt, 2011).
Click Chemistry
Cyclopentadiene is highly reactive and ideal for click reactions. Its cycloadditions are highly efficient, making it a valuable component in click chemistry applications (Levandowski & Raines, 2021).
Safety And Hazards
Cyclopentadecane may be fatal if swallowed and enters airways . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
cyclopentadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONXYPFSAKOGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059781 | |
Record name | Cyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadecane | |
CAS RN |
295-48-7 | |
Record name | Cyclopentadecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=295-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentadecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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